Benzo[c]xanthen-7-one
Overview
Description
Benzo[c]xanthen-7-one is a heterocyclic compound belonging to the xanthone family. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens. The unique structure of this compound, which includes a fused tricyclic system with oxygen atoms, makes it a compound of interest in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c]xanthen-7-one can be achieved through various methods. One common approach involves the condensation of cyclic diketones, aldehydes, and naphthols using catalysts such as 1,4-diazabicyclo[2.2.2]octane supported on Amberlyst-15 . Another method involves the use of hydroxybenzoic acid derivatives and phenolic compounds in the presence of Eaton’s reagent . These reactions typically yield the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis to enhance reaction rates and yields. The classical Grover, Shah, and Shah method, which uses zinc chloride and phosphoryl chloride, is also utilized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzo[c]xanthen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens and nitro compounds .
Major Products
The major products formed from these reactions include hydroxy derivatives, quinones, and substituted xanthones, which have significant biological activities .
Scientific Research Applications
Benzo[c]xanthen-7-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Benzo[c]xanthen-7-one involves its interaction with topoisomerase enzymes, which are crucial for DNA replication and repair. By inhibiting these enzymes, the compound induces apoptosis in cancer cells through the mitochondrial pathway . It also downregulates the expression of proteins like Mcl-1, further promoting cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzo[c]xanthen-7-one include other xanthone derivatives such as:
- 1,3,7-Trihydroxy-12H-benzo[b]xanthen-12-one
- 8,10-Dihydroxy-7H-benzo[c]xanthen-7-one
- 1,3-Bis(oxiran-2-ylmethoxy)-12H-benzo[b]xanthen-12-one
Uniqueness
What sets this compound apart is its potent topoisomerase inhibitory activity and its ability to selectively target cancer cells while sparing normal cells . This makes it a promising lead compound for developing new anticancer therapies.
Biological Activity
Benzo[c]xanthen-7-one is a notable compound within the xanthone family, characterized by its unique tricyclic structure that includes oxygen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant research findings.
1. Overview of this compound
This compound is synthesized through various methods, including the condensation of cyclic diketones and aldehydes. Its structure allows it to exhibit significant biological properties, making it a candidate for further research in pharmacology and medicinal chemistry.
The primary mechanism through which this compound exerts its biological effects is by acting as a topoisomerase inhibitor . Topoisomerases are enzymes that play a critical role in DNA replication and repair. By inhibiting these enzymes, this compound induces apoptosis in cancer cells via the mitochondrial pathway.
2.1 Cytotoxic Effects
Research indicates that this compound exhibits cytotoxic activity against various cancer cell lines. For instance, one study demonstrated that it effectively inhibited the growth of several cancer types, showcasing its potential as a therapeutic agent.
3. Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- Study 1 : A recent investigation assessed the cytotoxic effects of this compound on multiple cancer cell lines, revealing significant growth inhibition rates. The compound showed particular efficacy against leukemia and breast cancer cell lines .
- Study 2 : Another research focused on structure-activity relationships (SAR), indicating that modifications to the xanthone structure could enhance its anticancer properties. The study highlighted that certain derivatives exhibited improved cytotoxicity compared to the parent compound .
4. Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other xanthone derivatives:
Compound Name | Structure | Anticancer Activity |
---|---|---|
1,3,7-Trihydroxy-12H-benzo[b]xanthen-12-one | Structure | Moderate |
8,10-Dihydroxy-7H-benzo[c]xanthen-7-one | Structure | High |
1,3-Bis(oxiran-2-ylmethoxy)-12H-benzo[b]xanthen-12-one | Structure | Low |
This compound stands out due to its potent topoisomerase inhibitory activity and selective targeting of cancer cells while sparing normal cells .
5.1 Case Study: In Vitro Anticancer Activity
In a controlled laboratory setting, this compound was tested against 60 different cancer cell lines at a concentration of 10 μM. The results indicated a percentage growth inhibition (PGI) ranging from 30% to over 70% for various cell lines, confirming its potential as an effective anticancer agent .
5.2 Synthesis and Structural Analysis
The synthesis of this compound involves several steps, including oxidation and reduction reactions that yield various derivatives with distinct biological activities. Advanced techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the identity and purity of synthesized compounds .
6. Conclusion
This compound is a promising compound with significant biological activity, particularly in the realm of oncology. Its ability to inhibit topoisomerase enzymes positions it as a potential candidate for developing new anticancer therapies. Ongoing research into its structure-activity relationships and mechanisms will further elucidate its therapeutic potential.
Properties
IUPAC Name |
benzo[c]xanthen-7-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O2/c18-16-13-7-3-4-8-15(13)19-17-12-6-2-1-5-11(12)9-10-14(16)17/h1-10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEFLOYQNMSGDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80489672 | |
Record name | 7H-Benzo[c]xanthen-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80489672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63154-69-8 | |
Record name | 7H-Benzo[c]xanthen-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80489672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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